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Compound of Interest

Compound Name: 5-Chloropyridazin-4-ol

Cat. No.: B594707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of public spectroscopic data for this specific

molecule, this guide will utilize data from closely related pyridazinone and chloropyridine

analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation

strategies outlined herein are directly applicable to the analysis of 5-Chloropyridazin-4-ol.

Introduction to Spectroscopic Analysis in Drug
Development
Spectroscopic techniques are fundamental in the structural elucidation and characterization of

new chemical entities. For a molecule like 5-Chloropyridazin-4-ol, a derivative of the

pyridazinone core, these methods provide critical information about its atomic composition,

connectivity, and functional groups, which is essential for confirming its identity, purity, and for

understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.
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¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 d 1H H-3

8.50 d 1H H-6

11.5 (broad) s 1H N-H

Note: This data is illustrative and based on known pyridazinone structures. The actual chemical

shifts for 5-Chloropyridazin-4-ol may vary.

¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the number of different types of carbon

atoms in a molecule.

Table 2: Representative ¹³C NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ, ppm) Assignment

129.0 C-3

145.0 C-5 (bearing Cl)

150.0 C-6

162.0 C-4 (bearing OH)

Note: This data is illustrative and based on known pyridazinone and chloropyridine structures.

The actual chemical shifts for 5-Chloropyridazin-4-ol may vary.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (from the hydroxyl

group)

3100-3000 Medium Aromatic C-H stretch

1680-1640 Strong C=O stretch (keto tautomer)

1600-1450 Medium C=C and C=N stretching

1100-1000 Strong C-O stretch

800-700 Strong C-Cl stretch

Note: This data is illustrative. The presence of tautomerism (keto-enol) in 5-Chloropyridazin-4-
ol would significantly influence the IR spectrum, particularly in the C=O and O-H stretching

regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule.

Table 4: Representative Mass Spectrometry Data for 5-Chloropyridazin-4-ol
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m/z Relative Intensity (%) Assignment

130/132 100/33
[M]⁺/ [M+2]⁺ (presence of

Chlorine)

102/104 40/13 [M-CO]⁺

95 60 [M-Cl]⁺

67 50 [M-Cl-CO]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key

diagnostic feature in the mass spectrum of chlorinated compounds.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.

NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts

are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is

recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer

via direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions.

The mass-to-charge ratio (m/z) of the ions is measured.

Visualization of the Spectroscopic Analysis
Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound like 5-Chloropyridazin-4-ol.

Workflow for Spectroscopic Analysis of 5-Chloropyridazin-4-ol
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 5-
Chloropyridazin-4-ol.
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Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information to elucidate the structure of 5-Chloropyridazin-4-ol.

Integration of Spectroscopic Data for Structure Elucidation
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To cite this document: BenchChem. [Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594707#5-chloropyridazin-4-ol-spectroscopic-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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